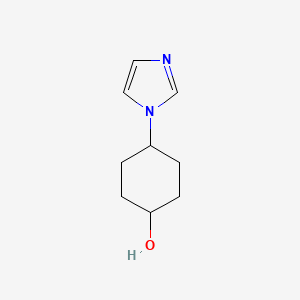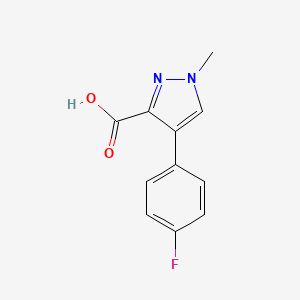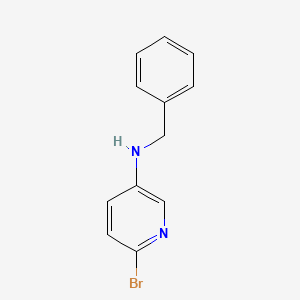
3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)cyclohex-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)cyclohex-1-ene is a fluorinated organic compound known for its unique chemical properties. The presence of fluorine atoms in its structure imparts high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)cyclohex-1-ene typically involves the reaction of cyclohexene with hexafluoropropylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the hexafluoropropyl group to the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using specialized equipment to ensure safety and efficiency. The process may include steps such as distillation and purification to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as sodium hydride or lithium aluminum hydride can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexafluoropropanol derivatives, while reduction can produce cyclohexane derivatives.
科学的研究の応用
3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)cyclohex-1-ene has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique chemical properties.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
作用機序
The mechanism by which 3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)cyclohex-1-ene exerts its effects involves its interaction with molecular targets through its fluorinated groups. These interactions can alter the chemical environment and influence reaction pathways. The compound’s high electronegativity and stability make it an effective agent in various chemical processes.
類似化合物との比較
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A closely related compound with similar fluorinated groups.
Hexafluoroisopropanol: Another fluorinated alcohol with comparable properties.
Uniqueness
3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)cyclohex-1-ene is unique due to its cyclohexene ring structure combined with the hexafluoropropyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in specialized applications.
特性
分子式 |
C9H10F6 |
|---|---|
分子量 |
232.17 g/mol |
IUPAC名 |
3-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclohexene |
InChI |
InChI=1S/C9H10F6/c10-8(11,12)7(9(13,14)15)6-4-2-1-3-5-6/h2,4,6-7H,1,3,5H2 |
InChIキー |
RBDBZQLZSAYCDV-UHFFFAOYSA-N |
正規SMILES |
C1CC=CC(C1)C(C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid](/img/structure/B13972943.png)
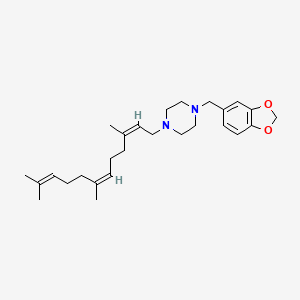
![6H-Imidazo[4,5,1-IJ]quinoline](/img/structure/B13972950.png)


![(4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13972965.png)
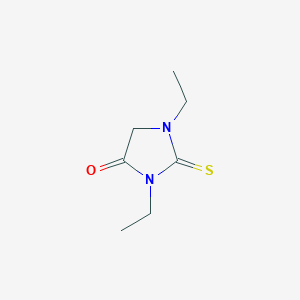
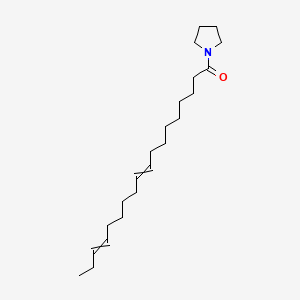
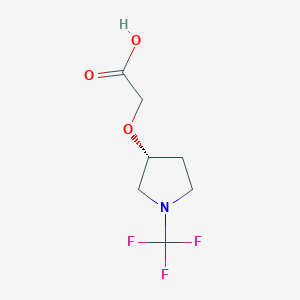
![3-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13973003.png)
